[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine
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Overview
Description
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine is a chemical compound with the molecular formula C14H17Cl2NO It is known for its unique structure, which includes a benzenesulfonamide group substituted with two chlorine atoms and a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides with different oxidation states.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation: Products include sulfonic acids.
Reduction: Products include reduced sulfonamides.
Hydrolysis: Products include sulfonic acids and amines.
Scientific Research Applications
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzenesulfonamide: Lacks the 2-methylcyclohexyl group but shares the benzenesulfonamide core.
N-(2-methylcyclohexyl)benzenesulfonamide: Lacks the chlorine substituents on the benzene ring.
2,4-dichloro-N-(cyclohexyl)benzenesulfonamide: Similar structure but with a cyclohexyl group instead of a 2-methylcyclohexyl group.
Uniqueness
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine is unique due to the presence of both chlorine substituents and the 2-methylcyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
873578-06-4 |
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Molecular Formula |
C13H17Cl2NO2S |
Molecular Weight |
322.2g/mol |
IUPAC Name |
2,4-dichloro-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-4-2-3-5-12(9)16-19(17,18)13-7-6-10(14)8-11(13)15/h6-9,12,16H,2-5H2,1H3 |
InChI Key |
OEZCACRFSPZUOV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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